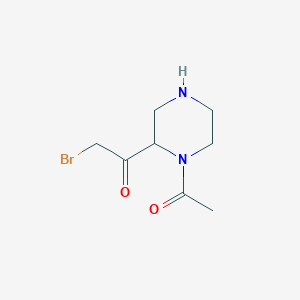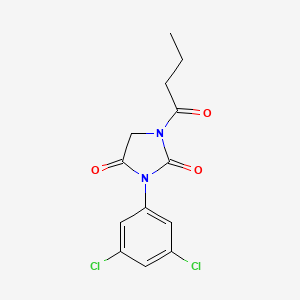
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives. The presence of the dichlorophenyl and oxobutyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- typically involves the following steps:
Formation of the Imidazolidinedione Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.
Attachment of the Oxobutyl Group: This can be done through acylation reactions using butyric anhydride or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinedione core or the dichlorophenyl group, potentially leading to the formation of amines or reduced aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant or sedative.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The dichlorophenyl group may enhance the compound’s binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another imidazolidinedione derivative used as an anticonvulsant.
Ethosuximide: A succinimide derivative with anticonvulsant properties.
Carbamazepine: A dibenzazepine derivative used to treat epilepsy and neuropathic pain.
Uniqueness
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is unique due to the presence of both the dichlorophenyl and oxobutyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
| 90815-16-0 | |
Molecular Formula |
C13H12Cl2N2O3 |
Molecular Weight |
315.15 g/mol |
IUPAC Name |
1-butanoyl-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-2-3-11(18)16-7-12(19)17(13(16)20)10-5-8(14)4-9(15)6-10/h4-6H,2-3,7H2,1H3 |
InChI Key |
KJMUGIYJZYTJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


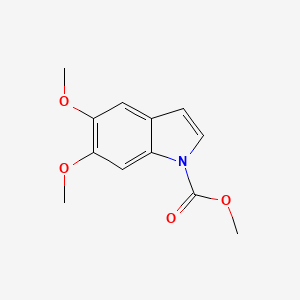
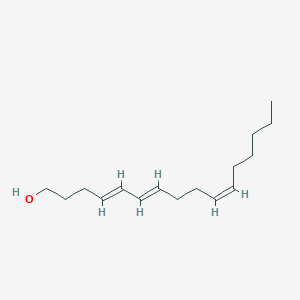
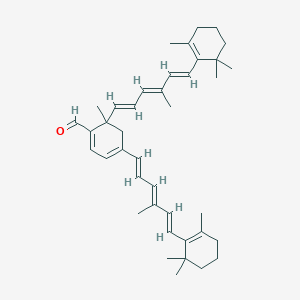
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/no-structure.png)
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
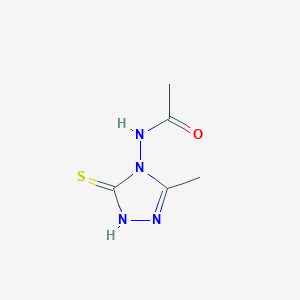
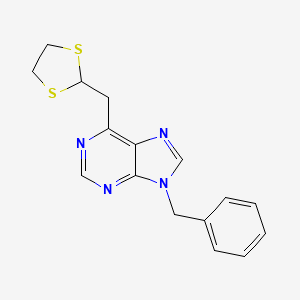

![2-[(Trimethylsilyl)ethynyl]adenosine](/img/structure/B12934568.png)
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)
